7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid
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Overview
Description
7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[34]octane-5-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: It can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylpropan-2-yl)oxycarbonyl]-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
- Other spirocyclic compounds with thiazolidine and piperidine rings
Uniqueness
What sets 7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid apart from similar compounds is its specific combination of functional groups and the unique spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2λ6-thia-7-azaspiro[3.4]octane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6S/c1-11(2,3)19-10(16)13-4-8(9(14)15)12(5-13)6-20(17,18)7-12/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCWITAWQJXERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CS(=O)(=O)C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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